ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including benzothiazole, nitrofuran, and thienopyridine, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: This step often involves the condensation of 2-aminobenzothiazole with the thienopyridine core, typically using a dehydrating agent like phosphorus oxychloride (POCl₃).
Attachment of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a nucleophilic substitution reaction, where a nitrofuran derivative reacts with an appropriate intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrofuran and benzothiazole moieties can be reduced under hydrogenation conditions, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran and benzothiazole sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂), sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation Products: Nitro derivatives, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its complex structure and functional groups.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves interaction with multiple molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism and cancer cell proliferation.
Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and leading to therapeutic effects.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be compared with other compounds that have similar structural features:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Nitrofuran Compounds: Nitrofurantoin and furazolidone are well-known nitrofuran antibiotics.
Thienopyridine Derivatives: Clopidogrel and prasugrel are thienopyridine-based antiplatelet drugs.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-2-31-22(28)25-10-9-12-16(11-25)34-21(24-19(27)14-7-8-17(32-14)26(29)30)18(12)20-23-13-5-3-4-6-15(13)33-20/h3-8H,2,9-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKZYBXXNTNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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